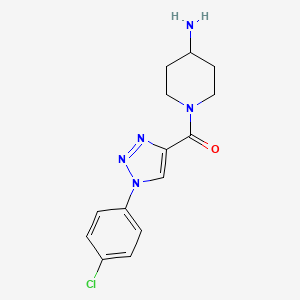

(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Description

(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic small molecule characterized by a triazole core substituted with a 4-chlorophenyl group at the 1-position and a methanone group at the 4-position. The methanone moiety is further linked to a 4-aminopiperidine ring. The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the 4-aminopiperidine moiety may facilitate hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-10-1-3-12(4-2-10)20-9-13(17-18-20)14(21)19-7-5-11(16)6-8-19/h1-4,9,11H,5-8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJLKXNTIXACNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the target molecule can be dissected into two primary fragments:

- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid : Serves as the electrophilic component for amide bond formation.

- 4-Aminopiperidine : Acts as the nucleophilic amine for coupling with the activated carboxylic acid derivative.

The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective process ensuring 1,4-disubstitution. Subsequent activation of the carboxylic acid and coupling with 4-aminopiperidine yields the final product.

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

The triazole core is constructed using CuAAC, which involves the reaction between a 4-chlorophenyl azide and a propiolic acid derivative.

Synthesis of 1-Azido-4-chlorobenzene

- Procedure :

CuAAC with Propiolic Acid

- Reaction Conditions :

- Outcome :

Mechanistic Insight :

The Cu(I) catalyst facilitates regioselective cycloaddition, positioning the carboxylic acid group at the C4 position of the triazole.

Experimental Considerations and Optimization

Regioselectivity in CuAAC

- Catalyst Optimization :

| Catalyst | Solvent | Temperature | 1,4:1,5 Ratio | Yield (%) |

|---|---|---|---|---|

| CuSO₄/NaAsc | t-BuOH/H₂O | RT | >99:1 | 75 |

| RuCl₃ | DMF | 80°C | 1:99 | 68 |

Amide Coupling Efficiency

- Activation Method Comparison :

| Method | Reagents | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, Et₃N | 4–6 h | 60 | 95 |

| EDCl/HOBt | EDCl, HOBt, DMF | 18 h | 55 | 93 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s closest analogs differ in substituents on the triazole ring, the nature of the heterocyclic amine (piperidine vs. piperazine/morpholine), and additional functional groups. Key examples include:

Key Research Findings

- Bioactivity: The 4-chlorophenyl group is critical for target engagement in autophagy pathways, while the 4-aminopiperidine enhances blood-brain barrier penetration in CNS-targeted analogs .

- Structure-Activity Relationship (SAR): Halogen Position: 4-Cl > 3-F in terms of apoptotic activity . Heterocycle Choice: Piperazine derivatives show higher solubility, while 4-aminopiperidine improves target selectivity .

- Thermodynamic Stability : Crystallographic studies (using SHELX software) confirm stable conformations in triazole-piperidine hybrids .

Biological Activity

The compound (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone , also referred to by its CAS number 1351788-71-0 , has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperidine ring with an amino group and a triazole moiety, which contribute to its unique pharmacological profile.

Chemical Structure and Properties

- Molecular Formula : C14H16ClN5O

- Molecular Weight : 305.76 g/mol

- CAS Number : 1351788-71-0

The presence of the chlorophenyl group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperidine and triazole have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar antimicrobial capabilities.

Anticancer Potential

Research has explored the anticancer potential of triazole-containing compounds. A study demonstrated that certain triazole derivatives inhibited cancer cell proliferation in vitro, possibly through apoptosis induction or cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological activity. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, including dopamine and serotonin pathways. This opens avenues for exploring this compound as a candidate for neuropsychiatric disorders.

Case Study 1: Antimicrobial Activity

A study conducted on a series of triazole derivatives showed that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, revealing promising results that suggest further exploration into this compound's potential as an antimicrobial agent.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 32 | 16 |

| Compound B | 64 | 8 |

| This compound | TBD | TBD |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that related triazole compounds induced apoptosis in breast cancer cells. These findings suggest that this compound could potentially act through similar mechanisms.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | TBD |

| HeLa (Cervical Cancer) | TBD |

Q & A

Q. What synthetic routes are commonly employed to prepare (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone?

The synthesis typically involves two key steps:

- Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core. For example, reacting 4-chlorophenyl azide with a propargyl-piperidine precursor under Cu(I) catalysis .

- Amide Coupling : The 4-aminopiperidine moiety is introduced via coupling reactions, such as using carbodiimide-mediated activation (e.g., EDC/HOBt) to react the triazole-carboxylic acid derivative with 4-aminopiperidine .

Critical Parameters : Reaction temperature (often 0–25°C for CuAAC), solvent choice (e.g., DMF for amide coupling), and purification via column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm regioselectivity of the triazole ring and substitution patterns. For example, the triazole proton appears as a singlet near δ 8.0 ppm, while the 4-chlorophenyl group shows aromatic peaks at δ 7.4–7.6 ppm .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in related triazole-piperidine hybrids where dihedral angles between aromatic and heterocyclic rings are critical for activity (e.g., 76.67° in pyrazoline analogs) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 383.13 [M+H]+ for similar compounds) .

Q. What safety precautions are recommended during handling?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation. Stability data for analogs suggest sensitivity to moisture and light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- DoE (Design of Experiments) : Vary parameters like catalyst loading (CuI: 5–20 mol%), solvent polarity (DMSO vs. THF), and reaction time (2–24 hrs) for CuAAC .

- Byproduct Analysis : Monitor intermediates via LC-MS to identify side products (e.g., regioisomeric triazoles or unreacted azides) .

- Case Study : A piperidine-triazole analog achieved 55.2% yield after optimizing coupling temperature (40°C) and using DIPEA as a base .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Dynamic Effects : NMR may average conformers, while X-ray provides static snapshots. For example, rotational barriers in the piperidine ring can cause splitting in NMR that is absent in crystallography .

- Solution : Perform variable-temperature NMR or DFT calculations to model conformer populations .

Q. What strategies are used to investigate the compound’s biological targets?

- Receptor Binding Assays : Screen against GPCRs or kinases, leveraging the 4-aminopiperidine moiety’s affinity for histamine or serotonin receptors .

- SAR Studies : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to assess impact on activity .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like H receptors, guided by crystallographic data .

Q. How can computational methods aid in understanding reactivity and stability?

- DFT Calculations : Predict reaction pathways (e.g., transition states in CuAAC) and optimize geometries for intermediates .

- MD Simulations : Model solvation effects on stability; for example, aqueous vs. DMSO environments may alter hydrolysis rates of the methanone group .

- Case Study : A triazole-quinoline hybrid showed enhanced stability in hydrophobic pockets, validated by MD and experimental IC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.